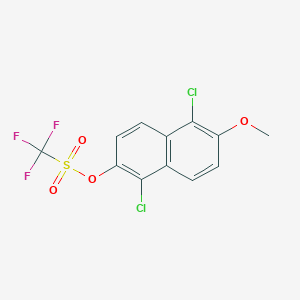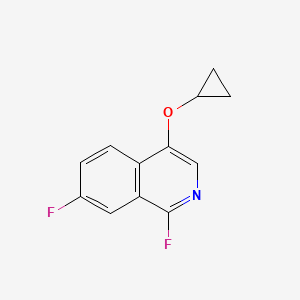![molecular formula C17H14N4O4S B8369044 (2S)-1-[6-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]quinazolin-4-yl]pyrrolidine-2-carboxylic acid](/img/structure/B8369044.png)
(2S)-1-[6-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]quinazolin-4-yl]pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(2S)-1-[6-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]quinazolin-4-yl]pyrrolidine-2-carboxylic acid is a complex organic compound that features a thiazolidine ring, a quinazoline moiety, and a pyrrolidine carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[6-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]quinazolin-4-yl]pyrrolidine-2-carboxylic acid typically involves multi-step reactions. One common method includes the condensation of 2-amino-5-chlorophenol with various aldehydes in the presence of N,N-dimethylformamide (DMF) and glacial acetic acid as a catalyst . This reaction can be carried out using both conventional and microwave heating techniques .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to enhance yield, purity, and selectivity while minimizing environmental impact. Techniques such as nano-catalysis and multicomponent reactions are frequently used to achieve these goals .
化学反応の分析
Types of Reactions
(2S)-1-[6-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]quinazolin-4-yl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the quinazoline moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Glacial acetic acid, DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could produce various thiazolidine derivatives .
科学的研究の応用
(2S)-1-[6-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]quinazolin-4-yl]pyrrolidine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action for this compound involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various pharmacological effects, such as anti-inflammatory or anticancer activities .
類似化合物との比較
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Quinazoline Derivatives: Used in cancer treatment.
Pyrrolidine Carboxylic Acids: Investigated for their potential in treating neurological disorders.
Uniqueness
What sets (2S)-1-[6-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]quinazolin-4-yl]pyrrolidine-2-carboxylic acid apart is its unique combination of functional groups, which confer a broad spectrum of biological activities. This makes it a versatile compound for various scientific and industrial applications .
特性
分子式 |
C17H14N4O4S |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
1-[6-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]quinazolin-4-yl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H14N4O4S/c22-15-13(26-17(25)20-15)7-9-3-4-11-10(6-9)14(19-8-18-11)21-5-1-2-12(21)16(23)24/h3-4,6-8,12H,1-2,5H2,(H,23,24)(H,20,22,25) |
InChIキー |
DXKNRFFXNXVNMR-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)C2=NC=NC3=C2C=C(C=C3)C=C4C(=O)NC(=O)S4)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[[4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B8368978.png)










![4-(3,4-dinitro-phenoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8369056.png)
